tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound with a molecular formula of C16H24N4O3. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(6-nitropyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester.
Purification: The product is then purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2, Pd/C
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It helps in understanding the mechanisms of action of various drugs and their effects on biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate
Uniqueness
tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific structure and functional groups. These features give it distinct chemical properties and make it suitable for various applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-9-7-12(8-10-20)13-5-6-14(19-11-13)15(21)18-4/h5-7,11H,8-10H2,1-4H3,(H,18,21) |
InChI Key |
ZKCCBAVSSUXMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)C(=O)NC |
Origin of Product |
United States |
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